

# physiological role of Hyocholic Acid in pigs

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An In-depth Technical Guide on the Physiological Role of **Hyocholic Acid** in Pigs

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Hyocholic acid** (HCA) and its derivatives represent a significant and functionally important component of the bile acid pool in pigs, accounting for approximately 76% of the total.[1][2] This unique bile acid profile is strongly associated with the remarkable resistance of pigs to type 2 diabetes.[1][2] Emerging research has illuminated the multifaceted physiological roles of HCA, extending from the regulation of glucose and lipid metabolism to the modulation of gut health and the microbiome. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological functions of HCA in pigs, with a focus on the underlying signaling pathways and experimental evidence. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of HCA and its derivatives.

## Synthesis and Metabolism of Hyocholic Acid

**Hyocholic acid** (3 $\alpha$ ,6 $\alpha$ ,7 $\alpha$ -trihydroxy-5 $\beta$ -cholan-24-oic acid) is a primary trihydroxy bile acid that is prominently synthesized in the liver of pigs. While the complete biosynthetic pathway in pigs is still under investigation, it is understood to be derived from cholesterol.[3] In the gut, primary bile acids like HCA can be metabolized by the intestinal microbiota into secondary bile acids. A key secondary bile acid derived from HCA is hyodeoxycholic acid (HDCA), which also exerts significant physiological effects.[4][5] The composition of the gut microbiota plays a crucial role in shaping the overall bile acid profile in pigs.[6]

## Core Physiological Roles of Hyocholic Acid

The physiological functions of HCA and its derivatives are primarily mediated through their interactions with key nuclear and cell surface receptors, most notably the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 5 (TGR5).

### Glucose Homeostasis

A substantial body of evidence points to the critical role of HCA in maintaining glucose homeostasis. HCA species have been shown to improve glucose tolerance and insulin sensitivity.<sup>[1][7]</sup> The primary mechanism involves the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal enteroendocrine L-cells.<sup>[1][7][8]</sup> This effect is achieved through a unique dual signaling mechanism:

- **TGR5 Agonism:** HCA acts as an agonist for TGR5, a G-protein-coupled receptor that, upon activation, stimulates GLP-1 release.<sup>[1][9]</sup>
- **FXR Antagonism:** Concurrently, HCA acts as an antagonist to FXR in the intestine.<sup>[1][10]</sup> FXR activation typically suppresses proglucagon gene transcription, thus inhibiting GLP-1 production. By antagonizing FXR, HCA relieves this inhibition, leading to increased GLP-1 synthesis and secretion.<sup>[1][9]</sup>

This combined action on TGR5 and FXR makes HCA a potent modulator of GLP-1-mediated glucose control.<sup>[1]</sup> Studies in pigs have demonstrated that depletion of bile acids leads to suppressed GLP-1 secretion and increased blood glucose levels, effects that are reversed by HCA administration.<sup>[1][8]</sup>

### Gut Health and Intestinal Barrier Function

**Hyocholic acid** and its microbial metabolite, hyodeoxycholic acid (HDCA), play a vital role in maintaining gut health. They contribute to the integrity of the intestinal barrier and modulate the composition of the gut microbiota.

- **Enhancement of Intestinal Barrier:** HDCA has been shown to enhance intestinal barrier function by upregulating the expression of tight junction proteins such as ZO-1, Claudin, and Occludin in the ileum of piglets.<sup>[4][5][11]</sup> This strengthening of the intestinal barrier can reduce intestinal permeability and prevent the translocation of harmful substances.

- **Modulation of Gut Microbiota:** Dietary supplementation with HDCA has been observed to alter the gut microbial composition in piglets, notably by increasing the abundance of beneficial bacteria like *Lactobacillus* and decreasing the populations of potentially pathogenic bacteria.[4][5][11]
- **Anti-inflammatory Effects:** HDCA can also exert anti-inflammatory effects in the gut by suppressing the expression of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-1 $\beta$ . [4][5]

## Lipid Metabolism

While the role of HCA in glucose metabolism is more extensively documented, there is also evidence for its involvement in lipid metabolism. Studies have suggested that HCA and its derivatives can influence lipid profiles and reduce fat deposition. For instance, HDCA has been shown to have the potential to reduce backfat thickness in growing-finishing pigs.[4][5] The activation of TGR5 by bile acids is known to have broader metabolic effects, including influences on energy expenditure, which may contribute to the observed effects on lipid metabolism.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the physiological effects of **hyocholic acid** and its derivatives in pigs.

Parameter	Species/Model	Treatment	Key Findings	Reference
Bile Acid Composition	Pigs	Normal Diet	Hyocholic acid species constitute ~76% of the total bile acid pool.	[1][2]
Pigs	Normal Diet	Hyocholic acid species comprise >70% of the bile acid pool.	[4][5][7]	
Glucose Metabolism	Pigs with bile acid depletion	GW4064 (FXR agonist) to suppress HCA	30% increase in blood glucose levels.	[8]
Pigs with bile acid depletion	HCA administration	Decreased blood glucose levels.	[8]	
GLP-1 Secretion	Pigs with bile acid depletion	GW4064 (FXR agonist) to suppress HCA	69% decrease in blood GLP-1 levels.	[8]
Pigs with bile acid depletion	HCA administration	Increased circulating GLP-1 levels.	[8]	
Gut Microbiota	SPF Piglets	0.2 mg/mL HDCA	Increased Lactobacillus abundance (37.97% vs. 5.28% in control).	[5][11]
SPF Piglets	0.2 mg/mL HDCA	Decreased Streptococcus proportion (28.34% vs. 38.65% in control).	[5][11]	

Growth Performance	Weaned Piglets	2 g/kg HDCA for 7 days	No significant differences in average daily gain or average daily feed intake.	[12]
OPM Piglets	0.2 mg/mL HDCA	Suppressed growth (final body weight: 1.78 kg vs. 2.17 kg in control).	[4][5]	

Table 1: Summary of Quantitative Data on the Effects of **Hyocholic Acid** and its Derivatives in Pigs.

## Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning the physiological role of **hyocholic acid** in pigs.

### In Vivo Pig Studies on Glucose Homeostasis

- Animal Model: Domestic pigs are used as the primary model.[8]
- Experimental Groups:
  - Control Group: Fed a standard diet.
  - FXR Agonist Group: Fed a diet supplemented with an FXR agonist (e.g., GW4064) to suppress endogenous HCA production.[8]
  - HCA Supplementation Group: Fed a diet supplemented with HCA.[8]
- Methodology:
  - Animals are housed individually and provided with their respective diets for a specified period.

- Blood samples are collected periodically to measure blood glucose and GLP-1 levels.
- At the end of the study, tissues such as the liver and intestine may be collected for gene expression analysis of targets related to bile acid synthesis and signaling (e.g., FXR, TGR5, CYP7A1).
- Key Parameters Measured: Blood glucose, plasma GLP-1, serum and tissue bile acid profiles, and gene expression levels.

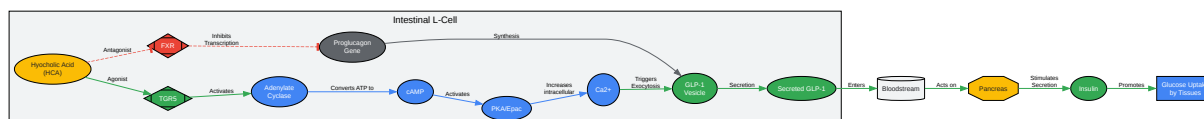
## Piglet Studies on Gut Health and Microbiota

- Animal Model: Newborn or weaned piglets are utilized. Specific pathogen-free (SPF) or ordinarily-pig-microbiota (OPM) piglets may be used to investigate the role of gut microbiota. [\[4\]](#)[\[5\]](#)
- Experimental Groups:
  - Control Group: Oral administration of a vehicle (e.g., PBS).
  - HDCA Group: Oral administration of HDCA solution (e.g., 0.2 mg/mL). [\[4\]](#)[\[5\]](#)
  - Fecal Microbiota Transplantation (FMT) Groups: To assess the interaction with gut microbiota, some groups may receive FMT. [\[4\]](#)[\[5\]](#)
- Methodology:
  - Piglets are housed individually or in small groups.
  - Daily oral administration of the designated treatment.
  - Fecal samples are collected to analyze the microbial community composition using 16S rRNA gene sequencing.
  - At the end of the experimental period, intestinal tissue samples (e.g., ileum) are collected to assess intestinal morphology and the expression of tight junction proteins (e.g., via Western blot or immunohistochemistry) and inflammatory markers.

- Key Parameters Measured: Body weight gain, gut microbiota composition, intestinal villus height and crypt depth, expression of tight junction proteins (ZO-1, Occludin, Claudin), and expression of pro-inflammatory cytokines (TNF- $\alpha$ , IL-1 $\beta$ ).

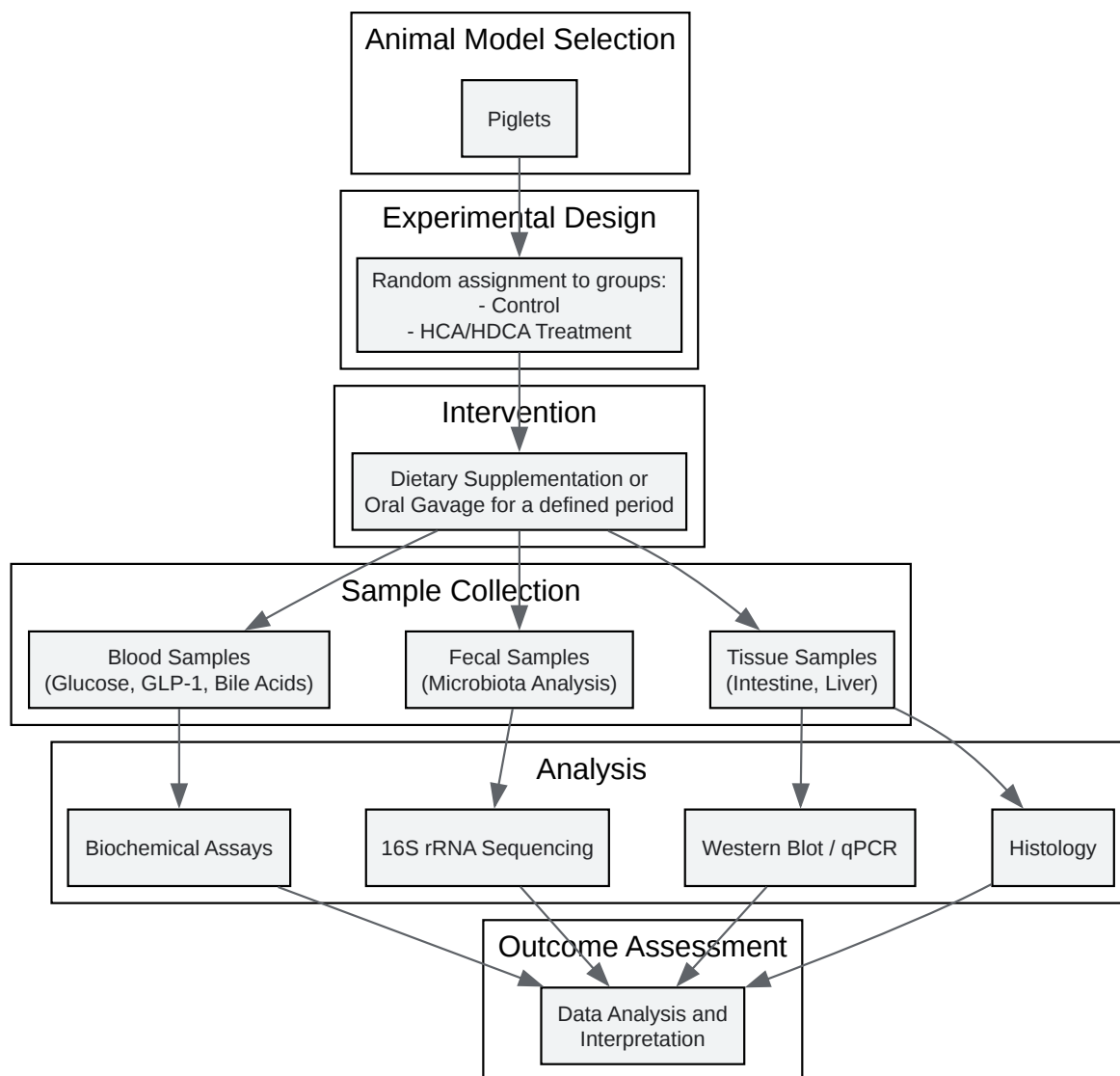
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of **hyocholic acid** and a typical experimental workflow for studying its effects.



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Caption: Signaling pathway of **Hyocholic Acid** in promoting GLP-1 secretion.



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